N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis.
Coupling Reactions: The final compound is obtained by coupling the triazole, piperidine, and furan intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and furan rings can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
- N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
Uniqueness
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group enhances its hydrophobic interactions, while the furan ring provides additional sites for chemical modification.
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-6-16(7-5-14)25-13-17(22-23-25)20(27)24-10-8-15(9-11-24)21-19(26)18-3-2-12-28-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKMRCCKPWLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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